6-Chloro-1-methyluracil
Overview
Description
6-Chloro-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position of the uracil ring
Mechanism of Action
Target of Action
It is known that uracil derivatives, such as 6-chloro-1-methyluracil, are recognized as bioactive molecules and versatile ligands for coordination compounds with various biofunctional properties .
Mode of Action
It is known that uracil derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that uracil derivatives can influence various biochemical pathways due to their bioactive nature .
Pharmacokinetics
A study has reported the generation of a new bioactive copper(ii) complex using this compound as a building block
Result of Action
It is known that uracil derivatives can have various biofunctional properties .
Action Environment
It is known that the compound can form stable crystalline solids, suggesting that it may have good stability .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-methyluracil plays a significant role in biochemical reactions, particularly as a ligand in coordination compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the self-assembly of bioactive copper complexes . These complexes exhibit antibacterial and antioxidant activities, indicating that this compound can interact with bacterial enzymes and proteins, disrupting their normal functions . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the structural and functional properties of the target biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its derivatives can exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria . This suggests that this compound can interfere with bacterial cell wall synthesis, protein synthesis, or other vital cellular processes. Additionally, its antioxidant properties imply that it can modulate oxidative stress within cells, potentially affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form coordination complexes with metal ions, such as copper, which can then interact with bacterial enzymes and proteins . These interactions can lead to enzyme inhibition or activation, altering the normal biochemical pathways within the cells. For example, the copper complex of this compound has been shown to participate in strong hydrogen bonding interactions, leading to the formation of a 3D H-bonded network . This network can disrupt the structural integrity of bacterial cells, leading to their death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its copper complexes are stable crystalline solids that can maintain their bioactivity over extended periods . The degradation of this compound or its complexes can lead to a decrease in their bioactivity, affecting their efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can potentially cause toxic or adverse effects. For instance, high doses of its copper complexes may lead to oxidative stress and damage to cellular components, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by enzymes that modify its structure, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall bioactivity and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its copper complexes can be transported into bacterial cells, where they exert their antibacterial effects by interacting with intracellular targets.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its copper complexes can localize to the bacterial cell wall or cytoplasm, where they disrupt vital cellular processes and lead to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyluracil typically involves the chlorination of 1-methyluracil. One common method includes the reaction of 1-methyluracil with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 6th position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyluracil undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: It can form cyclic structures through intramolecular reactions, especially when reacting with bifunctional reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Cyclization: Bifunctional reagents like dihaloalkanes can induce cyclization under basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 6-amino-1-methyluracil, 6-thio-1-methyluracil, and 6-alkoxy-1-methyluracil can be formed.
Oxidation Products: Oxidation can lead to the formation of this compound derivatives with additional functional groups.
Cyclization Products: Cyclized products include fused ring systems that can have unique chemical and biological properties.
Scientific Research Applications
6-Chloro-1-methyluracil has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential antiviral and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for nucleoside analogs used in antiviral therapies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Comparison with Similar Compounds
6-Chlorouracil: Similar to 6-Chloro-1-methyluracil but lacks the methyl group at the 1st position. It has different reactivity and biological properties.
1-Methyluracil: Lacks the chlorine atom at the 6th position, resulting in different chemical behavior and applications.
6-Amino-1-methyluracil: An amino group replaces the chlorine atom, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to the combined presence of a chlorine atom and a methyl group, which confer specific reactivity and biological activity
Properties
IUPAC Name |
6-chloro-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSGEKKSRYJBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185626 | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-09-4 | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 6-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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